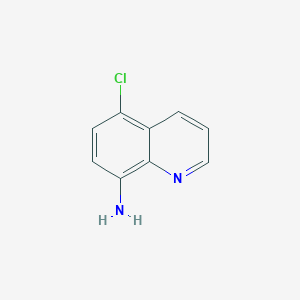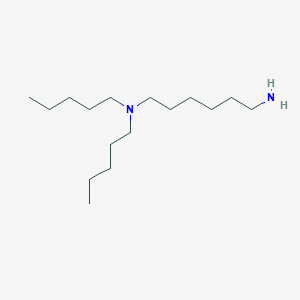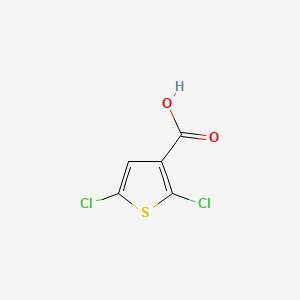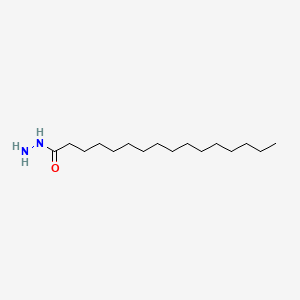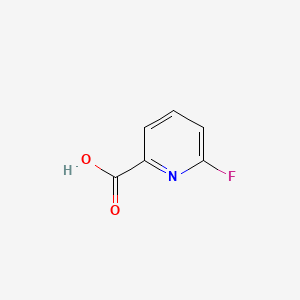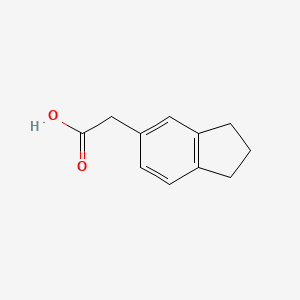
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol
Übersicht
Beschreibung
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of four methyl groups and a hydroxyl group attached to a tetrahydronaphthalene ring
Biochemische Analyse
Biochemical Properties
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol plays a crucial role in biochemical reactions, particularly in the inhibition of free radical processes. This compound interacts with enzymes such as catechol oxidase and peroxidase, which are involved in oxidative stress responses. The hydroxyl group in this compound allows it to form hydrogen bonds with these enzymes, leading to the inhibition of their activity. Additionally, this compound can interact with proteins and other biomolecules through hydrophobic interactions, further influencing biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By inhibiting the activity of enzymes like catechol oxidase, this compound reduces the production of reactive oxygen species, thereby protecting cells from oxidative damage. Furthermore, this compound can modulate gene expression related to antioxidant defenses and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The hydroxyl group in its structure allows it to form hydrogen bonds with active sites of enzymes, leading to enzyme inhibition. This compound can also act as a scavenger of free radicals, neutralizing reactive oxygen species and preventing cellular damage. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and oxygen. Over time, the degradation products may influence cellular functions differently compared to the parent compound. Long-term studies have shown that this compound can have sustained antioxidant effects, protecting cells from oxidative stress over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits protective effects against oxidative stress and inflammation. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and any further increase in dosage leads to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidant defenses. This compound interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species. Additionally, this compound can influence metabolic flux by modulating the levels of key metabolites involved in energy production and cellular respiration .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. Additionally, it can interact with membrane transporters, allowing it to enter cells and accumulate in specific tissues. The localization and accumulation of this compound can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals. In these compartments, this compound can exert its antioxidant effects, protecting cells from oxidative damage and maintaining cellular homeostasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol can be achieved through several methods. One common approach involves the alkylation of catechol with 2,5-dichloro-2,5-dimethylhexane in the presence of aluminum bromide (AlBr3) as a catalyst. The reaction is typically carried out in methylene chloride as the solvent, and the product is obtained in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the compound into its fully saturated analog.
Major Products
The major products formed from these reactions include quinone derivatives, fully saturated analogs, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol has several applications in scientific research:
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating diseases such as cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its photoinitiating activity is related to its ability to absorb light and generate reactive species that initiate polymerization reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Di-tert-butyl-o-benzoquinone: This compound is similar in structure and is also used as a photoinitiator.
4-{[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid:
Uniqueness
This compound is unique due to its specific combination of methyl groups and a hydroxyl group on the naphthalene ring, which imparts distinct chemical and physical properties
Eigenschaften
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9,15H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHCJGSIRIFQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296417 | |
| Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22824-31-3 | |
| Record name | 22824-31-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10296417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
